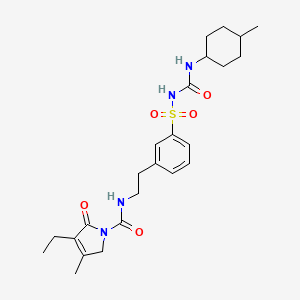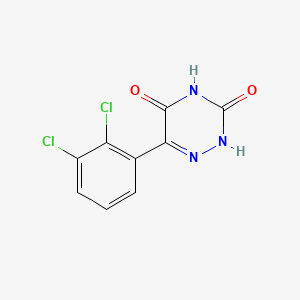
Chlorthalidone Impurity D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorthalidone Impurity D, also known as 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide, is a chemical compound that is often encountered as an impurity in the synthesis of chlorthalidone. Chlorthalidone is a diuretic medication used to treat high blood pressure and fluid retention. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
作用机制
Target of Action
Chlorthalidone Impurity D, like Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, this compound prevents the reabsorption of these ions, leading to their excretion in urine .
Mode of Action
This compound inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, in the urine . The increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, it disrupts this pathway, leading to increased excretion of these ions and water in the urine . This diuretic effect can lead to downstream effects such as decreased blood volume and reduced blood pressure .
Pharmacokinetics
The biological half-life of chlorthalidone, the parent compound, has been found to be dependent on blood carbonic anhydrase levels . It is largely excreted as unchanged parent following both intravenous and oral doses
Result of Action
The primary result of this compound’s action is a reduction in blood pressure due to its diuretic effect . By increasing the excretion of sodium, chloride, and water, it decreases blood volume and reduces blood pressure . This can be beneficial in the treatment of conditions such as hypertension and edema caused by heart failure, renal failure, hepatic cirrhosis, and other conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, individual patient factors such as age, kidney function, and overall health status can also influence the drug’s action . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorthalidone Impurity D involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to reduction using a reducing agent like iron powder in acetic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient purity for use as a reference standard in quality control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学研究应用
Chlorthalidone Impurity D is primarily used in pharmaceutical research as a reference standard for the identification and quantification of impurities in chlorthalidone formulations. It is also used in method development and validation studies for analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Additionally, it plays a role in stability studies to understand the degradation pathways of chlorthalidone.
相似化合物的比较
Chlorthalidone Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid.
Chlorthalidone Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid.
Chlorthalidone Impurity C: Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate.
Chlorthalidone Impurity E: 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide.
Uniqueness: Chlorthalidone Impurity D is unique due to its specific structural features, such as the ethoxy group attached to the isoindoline ring. This structural difference can influence its chemical reactivity and the types of impurities it forms during the synthesis of chlorthalidone. Understanding these differences is crucial for developing targeted analytical methods to detect and quantify each impurity accurately.
属性
CAS 编号 |
1369995-36-7 |
|---|---|
分子式 |
C16H15ClN2O4S |
分子量 |
366.83 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Benzenesulfonamide, 2-chloro-5-(1-ethoxy-2,3-dihydro-3-oxo-1H-isoindol-1-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)



![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)

